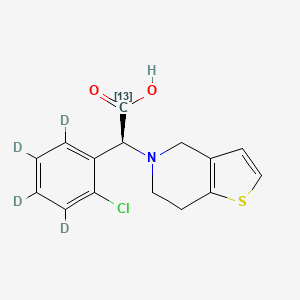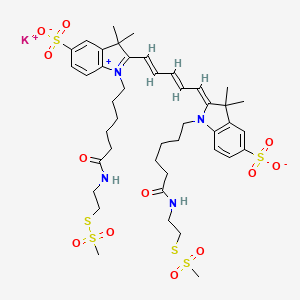
Cyanine 5 Bisfunctional MTSEA Dye (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine 5 Bisfunctional MTSEA Dye (potassium) is a member of the cyanine dye family, known for its vibrant fluorescence properties. This compound is widely used as a fluorescent marker in various biological and chemical applications. It is particularly valued for its ability to bind to biomolecules, including double-helical DNA, through intercalation, which enhances its fluorescence .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 5 Bisfunctional MTSEA Dye (potassium) typically involves the reaction of cyanine dye precursors with MTSEA (2-aminoethyl methanethiosulfonate) under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often at elevated temperatures to facilitate the formation of the dye.
Industrial Production Methods: Industrial production of this dye involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as chromatography, to remove any impurities and achieve the desired product quality .
Types of Reactions:
Oxidation: Cyanine 5 Bisfunctional MTSEA Dye (potassium) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The dye can also be reduced under specific conditions, although this is less common.
Substitution: The thiol-reactive nature of the dye allows it to participate in substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of thiol-substituted derivatives .
科学研究应用
Cyanine 5 Bisfunctional MTSEA Dye (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Commonly employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent sensors and other analytical tools
作用机制
The primary mechanism of action for Cyanine 5 Bisfunctional MTSEA Dye (potassium) involves its ability to intercalate into double-helical DNA. This intercalation enhances the dye’s fluorescence, making it an effective marker for DNA and other biomolecules. The dye’s thiol-reactive nature also allows it to form covalent bonds with thiol groups on proteins and other molecules, further expanding its utility in various applications .
相似化合物的比较
- Cyanine 3 Bisfunctional MTSEA Dye (potassium)
- Cyanine 7 Bisfunctional MTSEA Dye (potassium)
- Fluorescein Isothiocyanate (FITC)
Comparison: Cyanine 5 Bisfunctional MTSEA Dye (potassium) is unique due to its specific fluorescence properties and its ability to intercalate into DNA. Compared to Cyanine 3 and Cyanine 7, it offers a different wavelength of fluorescence, making it suitable for multiplexing applications. Unlike Fluorescein Isothiocyanate, Cyanine 5 provides a more stable fluorescence signal and is less prone to photobleaching .
属性
分子式 |
C43H59KN4O12S6 |
|---|---|
分子量 |
1055.4 g/mol |
IUPAC 名称 |
potassium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate |
InChI |
InChI=1S/C43H60N4O12S6.K/c1-42(2)34-30-32(64(54,55)56)20-22-36(34)46(26-14-8-12-18-40(48)44-24-28-60-62(5,50)51)38(42)16-10-7-11-17-39-43(3,4)35-31-33(65(57,58)59)21-23-37(35)47(39)27-15-9-13-19-41(49)45-25-29-61-63(6,52)53;/h7,10-11,16-17,20-23,30-31H,8-9,12-15,18-19,24-29H2,1-6H3,(H3-,44,45,48,49,54,55,56,57,58,59);/q;+1/p-1 |
InChI 键 |
KFGBITYUOZDBPP-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
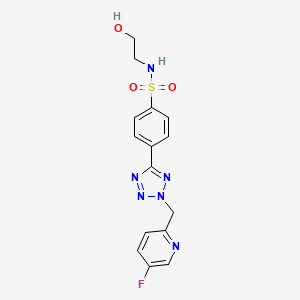
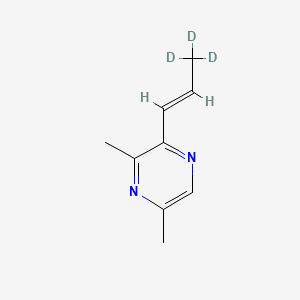

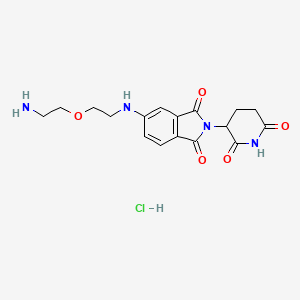
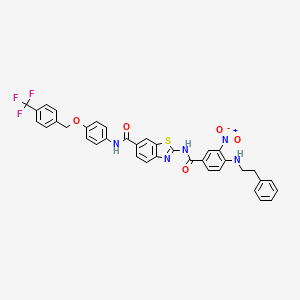

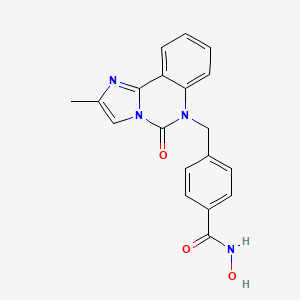

![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)
